N-(1,1-diphenylethyl)benzamide
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Overview
Description
N-(1,1-diphenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a diphenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-diphenylethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures above 180°C, which may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-diphenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like N-bromosuccinimide (NBS) and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(1,1-diphenylethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-(1,1-diphenylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . The compound can trigger apoptosis by inducing cytochrome c release and caspase-9 activation, leading to programmed cell death .
Comparison with Similar Compounds
N-(1,1-diphenylethyl)benzamide can be compared with other benzamide derivatives, such as:
Benzamide: The simplest amide derivative of benzoic acid.
N-cumyl benzamide: Known for its directed ortho metalation properties.
Substituted benzamides: Including compounds like ethenzamide, salicylamide, and procainamide, which have various therapeutic applications.
This compound stands out due to its unique diphenylethyl moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64589-06-6 |
---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(1,1-diphenylethyl)benzamide |
InChI |
InChI=1S/C21H19NO/c1-21(18-13-7-3-8-14-18,19-15-9-4-10-16-19)22-20(23)17-11-5-2-6-12-17/h2-16H,1H3,(H,22,23) |
InChI Key |
IOGHRTCPEMNCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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